molecular formula C7H6BrFO2 B1294193 4-Bromo-5-fluoro-2-methoxyphenol CAS No. 886510-25-4

4-Bromo-5-fluoro-2-methoxyphenol

Cat. No.: B1294193
CAS No.: 886510-25-4
M. Wt: 221.02 g/mol
InChI Key: BJNIUDHOXUKBCY-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methoxyphenol: is an aromatic compound with the molecular formula C7H6BrFO2 and a molecular weight of 221.02 g/mol . It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-methoxyphenol typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Phenols: Depending on the substituents introduced during substitution reactions.

    Quinones and Hydroquinones: From oxidation and reduction reactions.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-5-fluoro-2-methoxyphenol has garnered attention for its role as an inhibitor of InhA, an enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. This inhibition disrupts the fatty acid synthesis II pathway critical for the integrity of the bacterial cell wall, making it a candidate for developing new anti-tuberculosis therapies.

Case Study : A study demonstrated that this compound effectively inhibited Mycobacterium tuberculosis, showcasing its potential for combating drug-resistant strains of tuberculosis.

Biochemical Assays

The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to modulate cell signaling pathways by influencing key signaling proteins makes it valuable for research on cellular metabolism and gene expression.

Biochemical Properties :

  • Acts as a substrate for enzymes catalyzing nucleophilic substitution reactions.
  • Influences phosphorylation cascades through kinase activity modulation.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block in synthesizing more complex organic molecules. It serves as a starting material for various derivatives and polyfunctionalized bicyclic systems.

Synthesis Applications :

  • Used in producing agrochemicals and pharmaceuticals.
  • Enhances the thermal stability and flame resistance of materials when incorporated into plastics and coatings.

Industrial Applications

The compound is also applied in various industries:

  • Agrochemicals : As an intermediate in pesticide synthesis.
  • Pharmaceuticals : In the development of new therapeutic agents.
  • Materials Science : Improves properties of plastics and coatings due to its chemical stability.

Summary of Research Findings

Research has highlighted several critical findings regarding this compound:

  • Antituberculosis Activity : Effective against M. tuberculosis, indicating potential for new treatment strategies.
  • Cytotoxicity Assessments : Exhibits selective cytotoxic effects against cancer cell lines (e.g., Hep-G2 liver carcinoma and MCF7 breast cancer cells), suggesting anticancer properties warranting further investigation.
  • Enzyme Interaction Studies : The ability to form halogen bonds enhances binding affinity to target proteins, making it a valuable candidate for biochemical research.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-methoxyphenol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can also influence its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

  • 4-Bromo-2-methoxyphenol
  • 5-Fluoro-2-methoxyphenol
  • 4-Bromo-3-fluorophenol

Comparison: 4-Bromo-5-fluoro-2-methoxyphenol is unique due to the simultaneous presence of bromine, fluorine, and methoxy groups on the phenol ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of both bromine and fluorine can enhance its electrophilic substitution reactions, making it more versatile in synthetic applications .

Biological Activity

4-Bromo-5-fluoro-2-methoxyphenol is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as an inhibitor of the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrF O2, with a molecular weight of 221.02 g/mol. The presence of bromine and fluorine atoms on the phenolic ring enhances its chemical reactivity and biological activity. The compound typically appears as a crystalline powder, ranging in color from white to pale yellow.

Target Enzyme: InhA

This compound acts primarily as a slow, tight-binding inhibitor of InhA, which plays a crucial role in the fatty acid synthesis II (FAS-II) pathway essential for the integrity of the bacterial cell wall in Mycobacterium tuberculosis .

Mode of Action

The inhibition of InhA disrupts the synthesis of mycolic acids, vital components of the mycobacterial cell wall. This action leads to compromised cell wall integrity, making it a promising candidate for tuberculosis treatment .

Biochemical Pathways

The compound's ability to modulate various biochemical pathways is notable. It participates in nucleophilic substitution reactions and can influence cellular processes by modulating key signaling proteins. For instance, it has been shown to affect kinases involved in phosphorylation cascades, thereby impacting gene expression and cellular metabolism .

Pharmacokinetics

This compound is expected to have low solubility in water, similar to many phenolic compounds. Its stability can be influenced by environmental factors such as pH and temperature, necessitating careful storage conditions to maintain efficacy .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Description
Inhibition of InhA Acts as a slow-binding inhibitor affecting fatty acid synthesis in M. tuberculosis .
Cell Signaling Modulation Influences kinase activity, impacting cellular metabolism and gene expression .
Nucleophilic Substitution Participates as a substrate for various enzymatic reactions .
Potential Antimicrobial Effects Exhibits antimicrobial properties against various pathogens .

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in various experimental settings:

  • Antituberculosis Activity : A study highlighted its role as an effective inhibitor against M. tuberculosis, showcasing its potential in developing new therapeutic strategies for drug-resistant strains .
  • Cytotoxicity Assessments : In vitro cytotoxicity tests against cancer cell lines (e.g., Hep-G2 liver carcinoma and MCF7 breast cancer cells) indicated that this compound may have selective cytotoxic effects, warranting further investigation into its anticancer properties .
  • Enzyme Interaction Studies : The compound's ability to form halogen bonds with specific amino acid residues enhances its binding affinity to target proteins, making it a valuable candidate for further biochemical research .

Properties

IUPAC Name

4-bromo-5-fluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNIUDHOXUKBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650148
Record name 4-Bromo-5-fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886510-25-4
Record name 4-Bromo-5-fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886510-25-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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